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Introduction
Jawsamycin, a natural product isolated from Streptoverticillium fervens, is a potent antifungal

agent with a unique mechanism of action.[1] It selectively inhibits the fungal enzyme UDP-

glycosyltransferase (Spt14/Gpi3), which is the first and essential step in the biosynthesis of

glycosylphosphatidylinositol (GPI) anchors.[1][2][3] GPI anchors are crucial for attaching

proteins to the fungal cell membrane, and their inhibition disrupts the integrity of the fungal cell

wall.[2][4] This novel mode of action makes Jawsamycin a promising candidate for the

development of new antifungal therapies, particularly against pathogenic fungi like Mucorales.

[3][4]

These application notes provide a summary of the structure-activity relationship (SAR) studies

of Jawsamycin analogs, offering insights into the key structural features required for its

antifungal activity. Detailed protocols for the generation and evaluation of these analogs are

also presented to guide further research and development in this area.

I. Structure-Activity Relationship of Jawsamycin
Analogs
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The exploration of Jawsamycin's chemical space through the synthesis and evaluation of

various analogs has revealed critical insights into its SAR. Modifications have been focused on

three main parts of the molecule: the dihydro uracil moiety, the dihydro uridine moiety, and the

polycyclopropylated fatty acid tail.[4] The antifungal activity of these analogs has been primarily

assessed by determining their Minimal Effective Concentration (MEC) against a panel of

pathogenic fungi.

Data Summary
The following table summarizes the reported antifungal activities of key Jawsamycin analogs.

The parent compound, Jawsamycin, serves as the benchmark for comparison. The analogs

are grouped based on the modified region of the molecule.

Table 1: Antifungal Activity (MEC in µg/mL) of Jawsamycin and its Analogs
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Compound
Modificatio
n

A.
fumigatus

C. albicans
C.
neoformans

R. delemar

Jawsamycin - 4 8 1 0.5

a-series

(Dihydro

uracil

modifications)

JD-1
N1-

methylation
>32 >32 >32 >32

JD-2
N3-

methylation
>32 >32 >32 >32

JD-3
N1,N3-

dimethylation
>32 >32 >32 >32

JD-4

5,6-

dihydrouracil

-> uracil

>32 >32 >32 >32

b-series

(Dihydro

uridine

modifications)

JD-5

2'-OH

protection

(TIPS)

>32 >32 >32 >32

JD-6

3'-OH

protection

(TIPS)

>32 >32 >32 >32

JD-7

2',3'-di-OH

protection

(TIPS)

>32 >32 >32 >32

JD-8
2'-O-

methylation
>32 >32 >32 >32
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JD-9
3'-O-

methylation
>32 >32 >32 >32

JD-10
2',3'-di-O-

methylation
>32 >32 >32 >32

JD-11
2',3'-

carbonate
>32 >32 >32 >32

JD-12
2',3'-

acetonide
>32 >32 >32 >32

JD-13
5'-amide ->

5'-ester
>32 >32 >32 >32

c-series

(Fatty acid

tail

modifications)

JD-14

Acetonide

protected

Jawsamycin

>32 >32 >32 >32

JD-16
C16-C17

double bond
8 16 2 1

JD-17 C14-OH >32 >32 >32 >32

JD-18
C16-

butylamine
>32 >32 >32 >32

JD-19 C16-ethinyl >32 >32 >32 >32

JD-20
C16-vinyl

methylester
4 8 1 0.5

Data extracted from Fu, Y., et al. Nat Commun 11, 3387 (2020).[4]

Key SAR Findings:
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Dihydro Uracil and Dihydro Uridine Moieties: Any modification to the dihydro uracil or dihydro

uridine moieties leads to a dramatic loss of antifungal activity.[4] This suggests that the

specific hydrogen bonding and stereochemical arrangement of this "headgroup" are critical

for target engagement with Spt14/Gpi3. Even minor modifications like methylation or

protection of the hydroxyl groups abolish activity.

Polycyclopropylated Fatty Acid Tail: The long, rigid, and uniquely shaped polycyclopropylated

fatty acid tail is also crucial for activity. Most modifications to this "tail" region result in a

significant drop in potency.

Tolerated Modifications: Interestingly, an analog with a double bond at the C16-C17 position

(JD-16) retained decent antifungal activity.[4] Furthermore, the methylester analog JD-20

displayed an antifungal profile similar to the parent Jawsamycin, indicating that some

modifications at the terminus of the fatty acid tail might be tolerated.[4]

II. Experimental Protocols
The following are generalized protocols based on the methodologies described in the literature

for the synthesis and evaluation of Jawsamycin analogs.[4]

A. General Protocol for the Synthesis of Jawsamycin
Analogs
A robust and rapid synthetic protocol is essential for generating a library of Jawsamycin
analogs for screening.[4]

1. Starting Material: Natural Jawsamycin, obtained from fermentation of Streptoverticillium

fervens.

2. General Procedure for Modification of the Dihydro Uracil and Dihydro Uridine Moieties (a-

series and b-series):

Protection/Deprotection: Utilize standard protecting group chemistry for hydroxyl and amine

functionalities as needed. For example, silyl ethers (e.g., TIPS) for hydroxyl protection and

acetonide formation for diol protection.
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Alkylation: Introduce methyl or other alkyl groups using appropriate alkylating agents (e.g.,

methyl iodide) in the presence of a suitable base (e.g., sodium hydride).

Esterification: Convert the 5'-amide to an ester using standard esterification conditions.

Purification: Purify the resulting derivatives using chromatographic techniques such as high-

performance liquid chromatography (HPLC).

Structure Verification: Confirm the structure of each analog using spectroscopic methods like

nuclear magnetic resonance (NMR) and mass spectrometry (MS).

3. General Procedure for Modification of the Fatty Acid Tail (c-series):

Protection of the Headgroup: Protect the diol of the dihydro uridine moiety, for instance, as

an acetonide (e.g., JD-14), to allow for selective modification of the tail.

Functional Group Introduction: Introduce various functional groups at specific positions of the

fatty acid tail (e.g., C14 or C16) through chemical reactions like hydroxylation, amination, or

carbon-carbon bond-forming reactions.

Deprotection and Purification: Remove the protecting group from the headgroup and purify

the final analog using HPLC.

Structure Verification: Confirm the structure of each analog using NMR and MS.

B. Protocol for Antifungal Susceptibility Testing
The antifungal activity of Jawsamycin analogs is determined by measuring their Minimal

Effective Concentration (MEC) according to the guidelines of the Clinical and Laboratory

Standards Institute (CLSI).

1. Fungal Strains: A panel of pathogenic fungi, including but not limited to Aspergillus

fumigatus, Candida albicans, Cryptococcus neoformans, and Rhizopus delemar.

2. Inoculum Preparation:

Grow fungal cultures on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a

suitable temperature until sporulation or sufficient growth is achieved.
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Prepare a suspension of fungal cells or spores in sterile saline or RPMI-1640 medium.

Adjust the concentration of the inoculum to a standard density (e.g., 0.5-2.5 x 10^3 cells/mL)

using a spectrophotometer or hemocytometer.

3. Microdilution Assay:

Prepare serial twofold dilutions of the Jawsamycin analogs in a 96-well microtiter plate

using RPMI-1640 medium.

Add the prepared fungal inoculum to each well.

Include positive (no drug) and negative (no inoculum) controls.

Incubate the plates at 35-37°C for 24-48 hours.

4. Determination of MEC:

The MEC is defined as the lowest concentration of the compound that causes a significant

change in the morphology of the fungal hyphae (for filamentous fungi) or a significant

inhibition of growth (for yeasts) as observed under a microscope or by visual inspection.

III. Visualizations
Signaling Pathway
The following diagram illustrates the inhibitory action of Jawsamycin on the fungal GPI

biosynthesis pathway.
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Jawsamycin's Mechanism of Action
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Caption: Inhibition of the fungal GPI biosynthesis pathway by Jawsamycin.

Experimental Workflow
The following diagram outlines the general workflow for the generation and screening of

Jawsamycin analogs.
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Workflow for Jawsamycin Analog SAR Studies
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Caption: General workflow for SAR studies of Jawsamycin analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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